N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 6, a piperidine ring at position 3, and a cyclopropyl-carboxamide moiety at the piperidine’s 4-position. Its synthesis and preliminary characterization were documented in PubChem (CID: undisclosed), highlighting its molecular weight (~357.4 g/mol) and basic physicochemical properties .
Properties
IUPAC Name |
N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-3-1-13(2-4-15)17-7-8-18(23-22-17)24-11-9-14(10-12-24)19(25)21-16-5-6-16/h1-4,7-8,14,16H,5-6,9-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQJLWGEVOKRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Modular Assembly Strategy
The synthesis of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically follows a modular approach, bifurcated into:
- Preparation of the pyridazine intermediate: 6-(4-fluorophenyl)pyridazin-3-amine.
- Functionalization of the piperidine-4-carboxamide scaffold.
- Final coupling and cyclopropanation steps.
Synthesis of 6-(4-Fluorophenyl)Pyridazin-3-Amine
The pyridazine ring is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol involves:
- Reactants : 3-Bromo-6-chloropyridazine and 4-fluorophenylboronic acid.
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 h.
- Yield : 78–85% after silica gel chromatography.
Table 1: Optimization of Suzuki Coupling for Pyridazine Intermediate
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 85 |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | 72 |
Post-coupling, the chloro substituent at position 3 is aminated using NH₃ in dioxane (100°C, 6 h) to yield 6-(4-fluorophenyl)pyridazin-3-amine.
Piperidine-4-Carboxamide Synthesis
The piperidine moiety is functionalized via carboxamide formation:
- Step 1 : Piperidine-4-carboxylic acid is activated as an acyl chloride using SOCl₂ in anhydrous DCM (0°C to RT, 2 h).
- Step 2 : Reaction with cyclopropylamine in the presence of Et₃N (2 equiv) yields N-cyclopropylpiperidine-4-carboxamide (89% yield).
Critical Note : Steric hindrance from the cyclopropyl group necessitates slow addition of the amine to prevent side reactions.
Final Coupling and Characterization
The pyridazine and piperidine modules are coupled via nucleophilic aromatic substitution (SNAr):
- Reactants : 6-(4-fluorophenyl)pyridazin-3-amine and N-cyclopropylpiperidine-4-carboxamide.
- Conditions : K₂CO₃ (3 equiv), DMF, 120°C, 24 h.
- Yield : 68–73% after HPLC purification.
Table 2: Comparative Analysis of Coupling Methods
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 24 | 73 |
| Cs₂CO₃ | DMSO | 130 | 18 | 65 |
Post-synthesis, the compound is characterized via:
Reaction Optimization and Challenges
Catalytic Efficiency in Suzuki Coupling
Pd(PPh₃)₄ outperforms PdCl₂(dppf) due to enhanced electron density at the palladium center, facilitating oxidative addition of the aryl bromide. Microwave-assisted synthesis (100°C, 30 min) has been explored but shows marginal yield improvement (≤5%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridazine derivatives with piperidine-carboxamide substituents. Below is a comparative analysis with three structurally analogous molecules, focusing on pharmacological relevance, binding affinity, and physicochemical properties.
Table 1: Key Comparisons
*Estimated via computational modeling.
Key Findings :
Substituent Effects on Lipophilicity :
- The 4-fluorophenyl group in the target compound contributes to a moderate LogP (~3.1), balancing solubility and membrane permeability. Replacing fluorine with chlorine (as in the 4-chlorophenyl analog) slightly increases LogP (~2.8) but reduces selectivity due to bulkier halogens .
- The cyclopropyl-carboxamide moiety enhances metabolic stability compared to unsubstituted carboxamides (e.g., COX-2 inhibitor analog), which exhibit shorter plasma half-lives .
Fluorination Patterns :
- The 4-fluorophenyl group in the target compound provides optimal steric and electronic properties for target engagement. In contrast, 3-trifluoromethylphenyl or 2,4-difluorophenyl substituents in analogs increase LogP but may introduce off-target effects (e.g., serotonin receptor binding in pyridine-based analogs) .
Notes on Limitations
Q & A
Q. What are the key structural features of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide, and how do they influence its reactivity?
The compound contains three critical moieties:
- A piperidine ring with a carboxamide group at position 4, enabling hydrogen bonding and interactions with biological targets.
- A pyridazine core substituted with a 4-fluorophenyl group, which enhances lipophilicity and modulates electronic properties for receptor binding.
- A cyclopropyl group attached to the piperidine nitrogen, introducing steric constraints that may influence conformational flexibility.
These features are common in bioactive compounds targeting enzymes or receptors, where the fluorophenyl group improves metabolic stability .
Q. What synthetic methodologies are recommended for preparing this compound?
A typical multi-step synthesis involves:
Pyridazine functionalization : Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group at position 6 of pyridazine.
Piperidine coupling : Amide bond formation between the pyridazine intermediate and a piperidine-4-carboxylic acid derivative using coupling agents like EDCI/HOBt.
Cyclopropane introduction : Alkylation of the piperidine nitrogen with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Key parameters include solvent choice (acetonitrile or dichloromethane for cyclization) and temperature control (60–80°C for coupling steps) to optimize yields (>70%) .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
| Condition | Protocol | Key Metrics |
|---|---|---|
| Aqueous stability | Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; analyze via HPLC. | Degradation products, half-life (t₁/₂) |
| Thermal stability | Heat solid compound at 40°C, 60°C, and 80°C for 1 week; monitor by TGA/DSC. | Melting point shifts, decomposition onset |
| Stability is critical for in vitro assays, as the fluorophenyl group may hydrolyze under acidic conditions . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Variation of substituents : Replace the cyclopropyl group with larger cycloalkyl groups (e.g., cyclopentyl) to assess steric effects on target binding.
- Fluorine substitution : Test analogs with chloro or methyl groups on the phenyl ring to evaluate electronic contributions to potency.
- Piperidine modifications : Introduce methyl groups at position 2 or 3 of the piperidine ring to probe conformational preferences.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, followed by in vitro IC₅₀ determination .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Cross-validation : Compare results from orthogonal assays (e.g., FRET vs. radioligand binding for enzyme inhibition).
- Off-target profiling : Screen against panels of related receptors/enzymes (e.g., CEREP panels) to identify promiscuity.
- Metabolite analysis : Use LC-MS to detect active metabolites in cell-based assays that may confound results.
For example, discrepancies in IC₅₀ values between recombinant enzymes and cell lysates may arise from differential protein expression or metabolite interference .
Q. How can in silico modeling predict pharmacokinetic properties such as blood-brain barrier (BBB) penetration?
- LogP calculations : Use tools like MarvinSketch to estimate lipophilicity (optimal LogP ~2–3 for CNS penetration).
- P-gp substrate prediction : Apply ADMET Predictor™ or SwissADME to assess P-glycoprotein efflux risk.
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to model passive diffusion rates.
The compound’s moderate molecular weight (~350 g/mol) and fluorine content may favor BBB permeability, but the carboxamide could increase hydrogen bonding, reducing uptake .
Q. What are the best practices for validating target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
- Photoaffinity labeling : Use a radiolabeled or biotinylated analog to confirm direct binding.
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound activity assessment.
For example, CETSA has been effective in confirming kinase target engagement for related pyridazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
